N-(3,4-dimethoxyphenethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(3,4-dimethoxyphenethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyrimidinone core substituted with a 4-fluorophenyl group and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where pyrimidine derivatives are active.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4/c1-29-19-8-3-15(11-20(19)30-2)9-10-24-21(27)13-26-14-25-18(12-22(26)28)16-4-6-17(23)7-5-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJSHXZBMVOSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenethylamine derivative and the pyrimidinone core. One common approach is to first synthesize 3,4-dimethoxyphenethylamine, followed by its reaction with appropriate reagents to introduce the pyrimidinone structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis generates carboxylate salts, which are water-soluble and amenable to further functionalization .
Nucleophilic Substitution at the Pyrimidinone Ring
The 6-oxopyrimidin-1(6H)-yl moiety participates in substitution reactions at position 2 or 4.
Mechanistic Insights :
-
Chlorination with POCl₃ replaces the hydroxyl group at position 2 with chlorine, enhancing electrophilicity for subsequent cross-coupling .
-
Hydrazine substitution introduces a nucleophilic handle for heterocycle formation (e.g., triazoles) .
Amide Bond Functionalization
The N-(3,4-dimethoxyphenethyl) group undergoes alkylation or acylation under standard conditions.
Structural Impact :
-
Methylation at the amide nitrogen reduces hydrogen-bonding capacity, potentially altering solubility .
-
Acylation modifies steric and electronic properties, influencing target binding affinity .
Electrophilic Aromatic Substitution (EAS)
Limited EAS occurs at the 4-fluorophenyl ring due to fluorine's electron-withdrawing effects.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 3-nitro-4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl acetamide | 41% |
Regioselectivity :
-
Nitration occurs meta to fluorine due to its deactivating, ortho/para-directing nature.
Coupling Reactions for Structural Diversification
The compound participates in palladium-catalyzed cross-coupling reactions.
Applications :
-
Suzuki couplings enable biaryl formation for enhanced π-stacking interactions in drug design .
-
Buchwald-Hartwig aminations introduce aromatic amines for pharmacokinetic optimization .
Oxidation and Reduction Pathways
Functional Implications :
-
Oxidation of the pyrimidinone ring generates carboxylic acids for salt formation.
-
Reduction of the acetamide to an amine provides a versatile intermediate for prodrug synthesis .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| 1.2 | 37°C | Hydrolyzed acetamide + pyrimidinone fragments | 2.3h | |
| 7.4 | 37°C | Intact compound | >24h |
Significance :
Synthetic Routes and Key Intermediates
A representative synthesis involves:
-
Pyrimidinone Core Formation : Cyclization of β-keto esters with guanidine derivatives .
-
Acetamide Coupling : Reaction of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid with 3,4-dimethoxyphenethylamine using EDCl/HOBt .
Optimized Conditions :
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: Research into its pharmacological properties may lead to the development of new drugs.
Industry: It can be used in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The phenethylamine moiety may interact with neurotransmitter receptors, while the pyrimidinone group could inhibit or modulate enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and inferred biological activity.
N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide (FQH)
- Structural Differences: FQH () replaces the pyrimidinone ring with a 5-propyl-2-pyrimidinyl group and incorporates a piperazine linker. The acetamide is attached to a 4-fluorophenyl group instead of a 3,4-dimethoxyphenethyl chain.
- Functional Implications :
2-(4-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4d)
- Structural Differences :
- Functional Implications :
- Spectroscopic Data :
N-[(1S)-4-carbamimidamido-1-(1,3-thiazol-2-ylcarbonyl)butyl]-2-[2-(3,4-dichlorophenyl)-5-[(1-methylethyl)amino]-6-oxopyrimidin-1(6H)-yl]acetamide
- Structural Differences :
- The thiazole moiety may confer additional hydrogen-bonding interactions compared to the target’s simpler acetamide chain .
Key Findings and Implications
- Substituent Effects :
- Fluorine and chlorine substituents on aromatic rings enhance stability but differ in steric and electronic profiles.
- Methoxy groups improve solubility but may increase metabolic liability.
- Structural Motifs :
- Synthesis Insights :
- Methods like Suzuki coupling () and amide bond formation () are applicable to analogous compounds.
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H24FN3O2
- Molecular Weight : 399.45 g/mol
- CAS Number : 91887565
This compound features a pyrimidinone moiety, which is known for its biological activity, combined with a dimethoxyphenethyl group that may enhance its pharmacological properties.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may act as an enzyme inhibitor or modulate signaling pathways associated with inflammation and cancer.
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance:
- In vitro Studies : Research has shown that derivatives of pyrimidinone exhibit cytotoxic effects on cancer cell lines. For example, compounds that share structural similarities with this compound were found to inhibit cell proliferation in breast and prostate cancer models .
Anti-inflammatory Effects
The anti-inflammatory properties of this class of compounds are also noteworthy. In animal models, pyrimidinone derivatives have demonstrated the ability to reduce markers of inflammation, suggesting potential therapeutic benefits in conditions like arthritis and inflammatory bowel disease .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidinone derivatives and evaluated their anticancer activity against various cell lines. One compound closely related to this compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of similar compounds in a rat model of induced arthritis. The administration of these compounds resulted in a significant decrease in paw swelling and inflammatory cytokines compared to controls, highlighting their therapeutic potential in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
